
Tilisolol Hydrochloride: A Technical Overview of
its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tilisolol

Cat. No.: B1201935 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Abstract
Tilisolol hydrochloride (designated N-696 during development and marketed under the trade

name Selecal) is a non-selective beta-adrenergic antagonist with vasodilatory properties. This

technical guide provides a comprehensive overview of the discovery and development history

of Tilisolol hydrochloride, detailing its synthesis, mechanism of action, preclinical

pharmacology, and clinical evaluation. The information is tailored for researchers, scientists,

and professionals in the field of drug development, with a focus on quantitative data,

experimental methodologies, and the underlying signaling pathways.

Discovery and Development History
Tilisolol hydrochloride was developed by Nisshin Flour Milling Co., Ltd., a Japanese company

that expanded into the pharmaceutical sector. The compound, identified by the code N-696,

emerged from research programs aimed at creating beta-blockers with additional vasodilatory

effects to offer a more comprehensive approach to the management of hypertension and

angina pectoris.

While specific details regarding the lead compound and initial structure-activity relationship

(SAR) studies are not extensively publicized, the development of Tilisolol was part of a

broader effort in cardiovascular drug discovery to improve upon existing beta-blockers by
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incorporating direct vasodilatory actions, thereby reducing peripheral resistance without the

reflex tachycardia sometimes observed with other vasodilators.

Chemical Synthesis
The synthesis of Tilisolol is a multi-step process starting from phthalic anhydride. The key

intermediate, 4-hydroxy-2-methylisoquinolin-1(2H)-one, is central to the synthesis.

Experimental Protocol: Synthesis of Tilisolol

Methanolysis of Phthalic Anhydride (1): Phthalic anhydride is reacted with methanol to yield

Methyl hydrogen phthalate (2).

Amidation: Compound (2) undergoes a Schotten-Baumann reaction with methyl sarcosinate

(3) to produce Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate (4).

Intramolecular Lactamization: Treatment of (4) with sodium methoxide results in the

formation of Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate (5).

Saponification and Decarboxylation: Compound (5) is treated with a lye solution, leading to

saponification of the ester and subsequent decarboxylation to afford 4-hydroxy-2-

methylisoquinolin-1(2H)-one (6).

Alkylation: The intermediate (6) is reacted with epichlorohydrin (7) in the presence of a base

to yield 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one (8).

Oxirane Ring Opening: The final step involves the opening of the oxirane ring of (8) with tert-

Butylamine (9) to complete the synthesis of Tilisolol (10).

Mechanism of Action
Tilisolol hydrochloride exerts its therapeutic effects through a dual mechanism of action: non-

selective beta-adrenergic receptor blockade and direct vasodilation.

Beta-Adrenergic Blockade: Tilisolol is a non-selective antagonist of beta-1 and beta-2

adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines

(epinephrine and norepinephrine), leading to a decrease in heart rate, myocardial

contractility, and cardiac output. This action reduces the workload on the heart and
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myocardial oxygen demand, which is beneficial in angina pectoris. The blockade of beta-1

receptors in the kidney also reduces renin secretion, contributing to its antihypertensive

effect.

Vasodilation: Unlike traditional beta-blockers, Tilisolol possesses direct vasodilatory

properties. This effect is primarily mediated through the opening of ATP-sensitive potassium

(K-ATP) channels in vascular smooth muscle cells. The opening of these channels leads to

hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through

voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration

leads to relaxation of the vascular smooth muscle and vasodilation. This vasodilatory action

contributes to the reduction of peripheral vascular resistance and blood pressure. Some

evidence also suggests a component of alpha-1 adrenergic receptor blockade contributing to

its vasodilatory effect.

Signaling Pathways

Beta-Adrenergic Blockade (Cardiac Myocytes) Vasodilation (Vascular Smooth Muscle)

Beta-1 Receptor Gs Protein Adenylyl Cyclase cAMP PKA L-type Ca2+ Channels Increased Contractility ATP-sensitive K+ Channel Hyperpolarization Ca2+ Influx Vasodilation

Tilisolol

Antagonist Opener

Click to download full resolution via product page

Preclinical Pharmacology
A series of preclinical studies were conducted in various animal models to elucidate the

pharmacological profile of Tilisolol hydrochloride.

In Vitro Studies
Experimental Protocol: Vasorelaxant Effects in Isolated Rat Thoracic Aorta
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Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings.

Contraction Induction: The aortic rings were pre-contracted with potassium chloride (KCl, 20

mM).

Drug Application: Tilisolol (10⁻⁵ to 10⁻³ M) was added in a cumulative manner to measure

concentration-dependent relaxation.

Mechanistic Studies: The experiment was repeated in the presence of glibenclamide, a K-

ATP channel blocker, to investigate the mechanism of vasodilation.

The results demonstrated that Tilisolol produced concentration-related relaxation of the pre-

contracted aortic rings. This effect was partially antagonized by glibenclamide, confirming the

involvement of K-ATP channel opening in its vasodilatory action.

In Vivo Studies
Experimental Protocol: Hemodynamic Effects in Pithed Rats

Animal Model: The pithed rat model was used to eliminate central nervous system influences

on the cardiovascular system.

Drug Administration: Tilisolol (0.5-2.0 mg/kg) was administered intravenously.

Hemodynamic Measurements: Diastolic blood pressure and heart rate were continuously

monitored.

In pithed rats, Tilisolol caused a dose-dependent decrease in diastolic blood pressure and a

slight increase in heart rate. The hypotensive effects were antagonized by pretreatment with

glibenclamide.

Experimental Protocol: Coronary Vasodilatory Effects in Dogs

Animal Model: Mongrel dogs were chronically instrumented for the measurement of

circumflex coronary artery diameter and coronary blood flow.

Drug Administration: Tilisolol was administered intravenously at doses of 1, 2, 4, and 8

mg/kg.
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Measurements: Coronary vascular resistance was calculated from the measured

parameters.

Tilisolol produced a dose-dependent decrease in coronary vascular resistance. At the highest

dose, it also significantly increased coronary artery diameter. These effects were suppressed

by glibenclamide, further supporting the role of K-ATP channel opening in its coronary

vasodilatory action.

Quantitative Preclinical Data
Parameter Species/Model Effect

Dose/Concentr
ation

Reference

Vasorelaxation
Isolated Rat

Thoracic Aorta

Concentration-

dependent

relaxation

10⁻⁵ - 10⁻³ M [1]

Diastolic Blood

Pressure
Pithed Rat

Dose-dependent

decrease

0.5 - 2.0 mg/kg,

i.v.
[1]

Coronary

Vascular

Resistance

Dog
Dose-dependent

decrease
1 - 8 mg/kg, i.v. [2]

Coronary Artery

Diameter
Dog

Significant

increase
8 mg/kg, i.v. [2]

Clinical Development
Tilisolol hydrochloride was clinically evaluated for the treatment of essential hypertension and

angina pectoris.

Phase I Studies
A study in healthy young male volunteers compared the effects of Tilisolol hydrochloride (N-

696) with propranolol on forearm circulation.

Experimental Protocol: Forearm Blood Flow Measurement

Methodology: Forearm blood flow was measured using strain-gauge plethysmography.
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Procedure: A cuff around the upper arm was inflated to occlude venous return, and the rate

of increase in forearm volume, reflecting arterial inflow, was measured by a strain gauge on

the forearm.

Drug Administration: Tilisolol (30 mg/day) or propranolol (60 mg/day) was administered for 7

days.

The study found that, unlike propranolol, Tilisolol lowered blood pressure and heart rate

without causing peripheral vasoconstriction.

Clinical Efficacy and Safety
Tilisolol hydrochloride (Selecal) was approved in Japan for the treatment of essential

hypertension (mild to moderate) and angina pectoris.

Quantitative Clinical Data
Parameter Population

Tilisolol (30
mg/day)

Propranolol
(60 mg/day)

Reference

Heart Rate (bpm)
Healthy Males

(n=7)
75 ± 4 to 56 ± 2 62 ± 1 to 51 ± 2 [3]

Mean Blood

Pressure

(mmHg)

Healthy Males

(n=7)
86 ± 2 to 79 ± 2 83 ± 3 to 73 ± 3 [3]

Forearm Blood

Flow

Healthy Males

(n=7)

No significant

change
Decreased [3]

Forearm

Vascular

Resistance

Healthy Males

(n=7)

No significant

change
Increased [3]

Commonly reported side effects include:

Rash, itching

Photosensitivity
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Dizziness, lightheadedness

Bradycardia, hypotension

Cold extremities, numbness

Dry eyes

Depression, drowsiness, insomnia

Conclusion
Tilisolol hydrochloride represents a beta-blocker with the added therapeutic benefit of direct

vasodilation through the opening of ATP-sensitive potassium channels. Its development by

Nisshin Flour Milling Co., Ltd. provided a new therapeutic option for the management of

hypertension and angina pectoris, particularly in Japan where it was marketed as Selecal. The

unique mechanism of action, combining beta-blockade with vasodilation, offered a favorable

hemodynamic profile compared to traditional non-vasodilating beta-blockers. The preclinical

and clinical data summarized in this guide provide a comprehensive overview of the scientific

foundation for the therapeutic use of Tilisolol hydrochloride.

Disclaimer: This document is intended for informational and educational purposes for a

scientific audience and is not a substitute for professional medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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